An In-depth Technical Guide to 3-(Methoxymethyl)piperidine Hydrochloride: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 3-(Methoxymethyl)piperidine Hydrochloride: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidine and its derivatives are cornerstones in the architecture of contemporary pharmaceuticals, with 3-(Methoxymethyl)piperidine Hydrochloride (CAS No. 688809-97-4) emerging as a significant building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of the fundamental properties, synthesis, characterization, and potential applications of this compound. By synthesizing available data with established principles of medicinal chemistry, this document serves as a technical resource for researchers engaged in the exploration and utilization of piperidine scaffolds in drug development. While specific biological data for this exact compound is limited in publicly accessible literature, this guide extrapolates from the well-documented activities of closely related analogues to provide field-proven insights into its potential pharmacological relevance.
Introduction: The Prominence of the Piperidine Moiety
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to interact with a wide array of biological targets with high specificity. This structural motif is present in a multitude of approved drugs, underscoring its importance in the development of treatments for a broad spectrum of diseases, particularly those targeting the central nervous system (CNS). The strategic functionalization of the piperidine ring is a key aspect of drug design, enabling the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity.
Core Properties of 3-(Methoxymethyl)piperidine Hydrochloride
A thorough understanding of the fundamental physicochemical properties of 3-(Methoxymethyl)piperidine Hydrochloride is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 688809-97-4 | [1]() |
| Molecular Formula | C₇H₁₆ClNO | [2]() |
| Molecular Weight | 165.66 g/mol | [2]() |
| IUPAC Name | 3-(methoxymethyl)piperidine;hydrochloride | ChemDraw Prediction |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge |
Synthesis and Characterization: A Proposed Workflow
Proposed Synthetic Pathway
A common and effective method for the synthesis of 3-substituted piperidines involves the reduction of a corresponding pyridine precursor. An alternative and direct approach would be the etherification of 3-piperidinemethanol.
Caption: Proposed synthetic routes to 3-(Methoxymethyl)piperidine Hydrochloride.
Detailed Experimental Protocol (Hypothetical)
The following protocol details the Williamson Ether Synthesis approach (Route B), a robust and widely used method for ether formation.[3]
Step 1: N-Protection of 3-Piperidinemethanol
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To a solution of 3-piperidinemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxymethylpiperidine.
Causality: The Boc protecting group is essential to prevent the secondary amine of the piperidine ring from reacting in the subsequent etherification step.
Step 2: Methoxymethylation
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To a solution of N-Boc-3-hydroxymethylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.2 eq) portion-wise.
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Stir the mixture at 0 °C for 30 minutes, then add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Quench the reaction carefully with water at 0 °C.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(methoxymethyl)piperidine.
Causality: The Williamson ether synthesis proceeds via an Sₙ2 mechanism where the alkoxide, generated by the deprotonation of the alcohol with a strong base like NaH, acts as a nucleophile to displace the chloride from chloromethyl methyl ether.[3]
Step 3: Deprotection and Salt Formation
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Dissolve N-Boc-3-(methoxymethyl)piperidine (1.0 eq) in a solution of hydrochloric acid in diethyl ether or dioxane (e.g., 4M HCl in dioxane).
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Stir the solution at room temperature for 2-4 hours.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(Methoxymethyl)piperidine Hydrochloride.
Causality: The acidic conditions cleave the acid-labile Boc protecting group, and the presence of excess HCl leads to the in-situ formation of the hydrochloride salt, which often improves the compound's stability and handling characteristics.
Characterization Techniques
Confirmation of the structure and purity of the synthesized 3-(Methoxymethyl)piperidine Hydrochloride would be achieved through a combination of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Would be used to confirm the presence of protons on the piperidine ring, the methoxymethyl group, and their respective chemical environments and coupling patterns.
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¹³C NMR : Would provide information on the number and types of carbon atoms in the molecule.
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Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would be employed to determine the molecular weight of the free base and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
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Fourier-Transform Infrared (FT-IR) Spectroscopy : Would be used to identify the characteristic vibrational frequencies of the functional groups present, such as C-O-C stretching for the ether linkage and N-H stretching for the secondary amine hydrochloride.
Potential Applications in Drug Development: A Landscape of Possibilities
The structural features of 3-(Methoxymethyl)piperidine Hydrochloride make it a valuable scaffold for the synthesis of compounds targeting a variety of biological pathways. While direct pharmacological data for this specific compound is scarce, the extensive research on related 3-substituted piperidine derivatives provides a strong basis for predicting its potential applications.
Caption: Potential therapeutic applications of 3-(Methoxymethyl)piperidine Hydrochloride derivatives.
Neuroscience Research
Many clinically successful drugs for CNS disorders incorporate a piperidine moiety. The 3-alkoxymethylpiperidine scaffold, in particular, has been investigated for its potential to modulate neurotransmitter systems.
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Antidepressant and Anxiolytic Agents : Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have shown biological activity comparable to the antidepressant drug viloxazine, suggesting that they may act as inhibitors of biogenic amine reuptake. The methoxymethyl group in 3-(Methoxymethyl)piperidine Hydrochloride could serve as a key pharmacophoric element in the design of novel serotonin and norepinephrine reuptake inhibitors.
Analgesia
The piperidine scaffold is a core component of many opioid analgesics. The substitution pattern on the piperidine ring is critical for determining the affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). The methoxymethyl group at the 3-position could influence the binding of derivatives to these receptors, potentially leading to the development of new analgesics with improved side-effect profiles.
Anti-inflammatory and Anticancer Applications
Recent research has highlighted the potential of piperidine derivatives as inhibitors of various enzymes implicated in inflammation and cancer. For example, novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of cathepsin K, a key enzyme in bone resorption, with potential applications in treating osteoporosis.[4] The 3-(methoxymethyl) group could be incorporated into novel kinase inhibitors or other enzyme-targeted therapies.
Conclusion: A Versatile Building Block with Untapped Potential
3-(Methoxymethyl)piperidine Hydrochloride represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. While specific pharmacological data for this molecule is not widely published, the extensive body of research on related piperidine derivatives strongly suggests its potential for applications in the development of therapeutics for CNS disorders, pain management, and other disease areas. This guide provides a foundational understanding of its core properties and a logical framework for its synthesis and characterization. Further investigation into the biological activities of derivatives of 3-(Methoxymethyl)piperidine Hydrochloride is warranted and holds promise for the discovery of new and effective medicines.
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